molecular formula C18H19N9O B2660729 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2180010-44-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2660729
CAS No.: 2180010-44-8
M. Wt: 377.412
InChI Key: IRIHCBTZOBBYNM-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel, synthetically designed chemical probe developed for advanced biochemical research. Its structure, incorporating a purine core linked through an azetidine moiety to a pyrazolyl-dihydropyridazinone scaffold, is characteristic of modern kinase-targeting molecules. This compound is intended for investigative use in enzymology and oncology research, specifically for exploring the signaling pathways of dysregulated protein kinases. Protein kinases are pivotal enzymes that regulate nearly all aspects of cellular function, and their dysregulation is a hallmark of diseases like cancer . As of recent analyses, USFDA-approved protein kinase inhibitors target only a fraction (approximately 10-15%) of the human kinome, which consists of nearly 535 kinases, leaving a vast landscape for the discovery of new therapeutic targets . This compound serves as a tool to probe these unexplored kinases. The primary research value of this compound lies in its potential mechanism as a protein kinase inhibitor. By potentially binding to the ATP-binding pocket of specific kinases, it may obstruct phosphotransferase activity, leading to the interruption of downstream signal transduction cascades that control processes such as cell proliferation, differentiation, and apoptosis . Researchers can utilize this molecule to elucidate the role of specific kinase pathways in disease models, study resistance mechanisms to existing inhibitors, and validate new oncological targets. Its structural features, including the 3,5-dimethylpyrazole and the purine-based azetidine, are designed to engage with unique kinase domains, offering a promising starting point for the development of inhibitors with novel chemotypes and improved selectivity profiles . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c1-11-5-12(2)27(23-11)14-3-4-15(28)26(24-14)8-13-6-25(7-13)18-16-17(20-9-19-16)21-10-22-18/h3-5,9-10,13H,6-8H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIHCBTZOBBYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and purine derivatives, followed by their coupling through various organic reactions such as nucleophilic substitution or condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or purine rings.

    Reduction: Reduction reactions could be used to modify the dihydropyridazinone moiety.

    Substitution: Various substitution reactions could be employed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazine derivatives exhibit significant anticancer properties. The structural features of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one may enhance its efficacy against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway .

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The compound's structural similarity to known DHODH inhibitors suggests it may possess similar inhibitory activity. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for developing antiviral and anticancer drugs. Preliminary studies indicate that pyrazole-containing compounds can effectively inhibit DHODH activity, leading to reduced viral replication in vitro .

Antimicrobial Properties

Recent investigations into related pyrazole derivatives have highlighted their potential as antimicrobial agents. The incorporation of the pyrazole ring into the structure may enhance the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, thus providing a therapeutic avenue for treating resistant bacterial strains .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers have explored various synthetic routes to optimize yields and enhance biological activity through structural modifications. For instance, altering substituents on the pyrazole or pyridazine rings can significantly impact the compound's pharmacological profile .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that similar pyridazine derivatives induced apoptosis in cancer cells via PI3K/Akt pathway modulation .
DHODH Inhibition Assay Found that pyrazole derivatives showed significant inhibition of DHODH, reducing viral replication in assays .
Antimicrobial Testing Reported promising results against multiple bacterial strains, indicating potential for development as an antibiotic .

Mechanism of Action

The mechanism of action of “6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Pyridazinone Derivatives with Pyrazole Substituents

  • 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine : This analog replaces the purine-azetidine group with a chlorine atom. Its crystal structure (determined via SHELX ) reveals planar pyridazine and pyrazole rings, with bond lengths indicative of strong conjugation.
  • 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives : Derivatives synthesized via reactions with D,L-α-amino acids exhibit varied substituents at the 2-position. For example, compound 13a-e (methyl, ethyl, or aryl groups) showed preliminary bioactivity in antimicrobial assays, suggesting that the purine-azetidine group in the target compound may confer unique selectivity or potency.

B. Substituted Pyridazinones with Heterocyclic Moieties

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones :
    These analogs feature phenyl and halogen substituents. The 5-chloro-6-phenyl derivative demonstrated higher thermal stability (mp > 200°C) due to aromatic stacking, whereas the target compound’s purine group may introduce hydrogen-bonding capabilities, affecting solubility and target binding.
  • Pyridazine-Pyrazole Hybrids : Compounds like [ppyEt] (from ) and (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine)methanone () utilize pyrazole-pyridazine conjugation for metal coordination (e.g., ReI complexes) or triazole-linked bioactivity.

Research Implications and Gaps

  • Structural Uniqueness: The purine-azetidine group distinguishes the target compound from simpler pyridazinone derivatives, warranting studies on its pharmacokinetics and target engagement (e.g., adenosine receptor or kinase assays).
  • Synthetic Challenges: highlights the utility of amino acid couplings for pyridazinone functionalization. Applying similar strategies to the target compound may require optimization due to steric hindrance from the azetidine ring.
  • Biological Potential: While ferroptosis-inducing compounds () and antimicrobial pyridazinones () are documented, the target compound’s purine moiety suggests unexplored therapeutic avenues, such as antimetabolite or antiviral activity.

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of pyrazole, purine, and pyridazine moieties. The molecular formula is C19H22N10C_{19}H_{22}N_{10} with a molecular weight of approximately 390.4 g/mol. Below is a summary of its key structural properties:

PropertyValue
Molecular FormulaC19H22N10
Molecular Weight390.4 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C)C

The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation. For instance, its pyrazole and purine components are known to influence various biochemical pathways involved in cell signaling and metabolic processes.

Biological Activity

Research has demonstrated that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing pyrazole and purine derivatives have shown significant antimicrobial properties. For example, derivatives synthesized from 3,5-dimethylpyrazole exhibited potent activity against various bacterial strains .
  • Anticancer Properties : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. A related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard treatments like 5-FU .
  • Enzyme Inhibition : Certain derivatives have been evaluated for their ability to inhibit key enzymes such as α-glucosidase. Molecular docking studies suggest that the presence of polar groups enhances binding affinity and inhibitory potential .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Trypanosoma brucei : A medicinal chemistry investigation revealed that modifications in the core structure significantly affected the potency against T. brucei. Compounds with methyl substitutions showed improved activity profiles .
  • Cytotoxic Effects : In a study assessing new pyrazole derivatives, it was found that certain compounds could effectively induce cell cycle arrest and apoptosis in glioma cells, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound appears to be closely linked to its structural components:

  • Pyrazole Ring : The presence of the dimethylpyrazole group is crucial for enhancing the compound's interaction with biological targets.
  • Purine Moiety : The purine structure contributes to the compound's ability to mimic nucleobases, potentially allowing it to interfere with nucleic acid metabolism.

Q & A

Basic Questions

What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Stepwise functionalization : Sequential coupling of pyrazole, azetidine, and purine moieties. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid side reactions, as seen in analogous pyridazine derivatives .
  • Heterocycle assembly : Use of nucleophilic substitution or cross-coupling reactions to integrate the azetidine-methyl group with the pyridazinone core. Sodium hydride or DMF may be employed as base/solvent systems .

Which characterization techniques confirm the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .

How is the compound’s stability evaluated under experimental storage conditions?

  • Accelerated stability studies : Exposure to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 4–12 weeks.
  • Analytical monitoring : HPLC or LC-MS to detect degradation products (e.g., hydrolysis of the pyridazinone ring) .

Advanced Research Questions

What computational methods predict reaction pathways for optimizing synthesis?

  • Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and energy barriers for key steps (e.g., azetidine functionalization).
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
  • Machine learning : Training models on analogous heterocyclic reactions to predict solvent/catalyst combinations .

How can Design of Experiments (DoE) improve yield and reduce by-products?

  • Factorial design : Screen variables (temperature, stoichiometry, solvent) to identify critical parameters. For example, a 23 factorial design may reveal that solvent polarity has the highest impact on azetidine coupling efficiency .
  • Response surface methodology (RSM) : Optimize interdependent variables (e.g., reaction time vs. catalyst loading) to maximize yield .

What methodologies assess the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC50 values against purine-binding enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Molecular docking : AutoDock or Schrödinger Suite to simulate binding poses with ATP-binding pockets, leveraging structural data from pyrazole-containing inhibitors .

How are discrepancies in pharmacological data resolved?

  • Method validation : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) to rule out false positives/negatives .
  • Structural analogs : Compare activity trends with derivatives lacking the purine or azetidine group to isolate pharmacophoric contributions .

What advanced purification techniques address low solubility or isomerization?

  • Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA/IB) for azetidine stereoisomers .
  • Crystallization screening : High-throughput screening with 96-well plates to identify optimal solvent-antisolvent pairs .

How is the compound’s pharmacokinetic profile modeled in preclinical studies?

  • In vitro ADME assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate tissue distribution using logP and pKa values derived from structural analogs .

Methodological Notes

  • Contradictions in evidence : While some studies report high kinase inhibition (IC50 < 100 nM), others note reduced activity due to steric hindrance from the azetidine group. Cross-referencing assay conditions (e.g., ATP concentration) is critical .
  • Emerging techniques : Cryo-EM or X-ray crystallography (as applied in –13) can resolve binding modes if co-crystallization with target proteins is feasible.

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